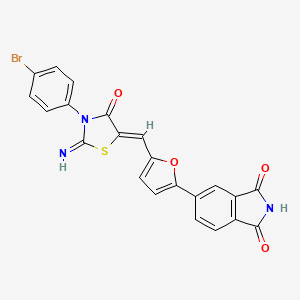
Bioymifi
Übersicht
Beschreibung
Bioymifi is a novel small molecule that acts as a mimetic of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). It is known for its ability to bind to death receptor 5 (DR5) on cancer cells, initiating apoptosis. This compound has garnered significant attention in the field of oncology due to its potential as a chemotherapeutic agent .
Wirkmechanismus
Bioymifi is a small molecule that has been investigated for its potential as an anti-tumor agent . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
this compound primarily targets the death receptor 5 (DR5) on cancer cells . The DR5 is a part of the tumor necrosis factor receptor superfamily . The role of DR5 is to initiate apoptosis, or programmed cell death, when bound by specific ligands .
Mode of Action
this compound acts as a mimetic of the tumor necrosis factor-related apoptosis-induced ligand (TRAIL) . Upon binding to the DR5 on cancer cells, this compound triggers apoptosis . This apoptosis is possibly initiated through a caspase-dependent pathway .
Biochemical Pathways
The binding of this compound to DR5 leads to the formation of a death-inducing signaling complex (DISC) . This complex signals for apoptosis through caspase 3, either directly or via the activation of the intrinsic apoptotic pathway .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the activation of the caspase-dependent pathway, leading to cell death .
Biochemische Analyse
Biochemical Properties
Bioymifi plays a crucial role in biochemical reactions by binding to the extracellular domain of death receptor 5 (DR5) with a dissociation constant (K_d) of 1.2 μM . This binding induces DR5 clustering and aggregation, leading to apoptosis. This compound interacts with various biomolecules, including caspases, p38 mitogen-activated protein kinase (MAPK), and casein kinase 1α. These interactions are essential for its apoptotic activity. For instance, the inhibition of p38 significantly mitigates the cytotoxic potential of this compound .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It induces apoptosis in cancer cells by binding to death receptor 5 (DR5), leading to cell death. This compound has shown cytotoxic effects on multiple myeloma cell lines, causing cell cycle arrest at the G2/M phase and increasing the percentage of apoptotic cells . Additionally, this compound stimulates eryptosis, a form of programmed cell death in red blood cells, characterized by cell shrinkage, membrane scrambling, and oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to death receptor 5 (DR5) on cancer cells. This binding triggers the clustering and aggregation of DR5, leading to the activation of downstream signaling pathways that induce apoptosis. This compound’s apoptotic effects are mediated through the activation of caspases, particularly caspase-8 and caspase-3, which play crucial roles in the execution phase of apoptosis . Additionally, this compound’s interaction with p38 MAPK and casein kinase 1α further modulates its apoptotic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time frames. This compound exhibits dose-responsive, calcium-independent hemolysis and significantly increases the percentage of Annexin V-positive cells, indicating apoptosis . The cytotoxic potential of this compound is significantly mitigated upon pharmacological inhibition of p38, suggesting that its apoptotic effects are modulated by this pathway . Long-term exposure to this compound has shown selective toxicity to eosinophils and a significant reduction in reticulocyte hemoglobin content .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound has demonstrated significant cytotoxic effects in a concentration-dependent manner. For instance, the half-maximal inhibitory concentration (IC50) values of this compound in bortezomib-sensitive and bortezomib-resistant multiple myeloma cell lines were found to be 10.4 μM and 20.9 μM, respectively . Higher doses of this compound have been associated with increased apoptosis and cell cycle arrest at the G2/M phase
Metabolic Pathways
This compound is involved in metabolic pathways that lead to apoptosis. Upon binding to death receptor 5 (DR5), this compound triggers a cascade of signaling events that activate caspases, particularly caspase-8 and caspase-3 . These caspases play crucial roles in the execution phase of apoptosis, leading to cell death. Additionally, this compound’s interaction with p38 MAPK and casein kinase 1α further modulates its apoptotic activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with death receptor 5 (DR5). Upon binding to DR5, this compound induces receptor clustering and aggregation, leading to its internalization and subsequent activation of apoptotic signaling pathways . The transport and distribution of this compound within cells are crucial for its apoptotic activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its binding to death receptor 5 (DR5) on the cell surface. This binding triggers the clustering and aggregation of DR5, leading to the activation of downstream apoptotic signaling pathways . The subcellular localization of this compound is essential for its apoptotic activity and therapeutic efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bioymifi is synthesized through a series of chemical reactions involving the formation of a brominated heterocyclic compound. The key steps include:
- The reaction of 4-bromophenyl isothiocyanate with 2-aminothiazole to form a thiazolidinone intermediate.
- This intermediate is then reacted with furan-2-carbaldehyde to yield the final product, this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as reflux, crystallization, and purification through column chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bioymifi durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound verändern und so möglicherweise seine biologische Aktivität verändern.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, wodurch sich seine chemischen Eigenschaften verändern
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit veränderten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
Bioymifi hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von Strukturmodifikationen auf die biologische Aktivität zu untersuchen.
Biologie: Untersucht wegen seiner Rolle bei der Induktion der Apoptose in Krebszellen, was es zu einem potenziellen Kandidaten für die Krebstherapie macht.
Medizin: Wird wegen seines Potenzials als Chemotherapeutikum untersucht, da es die Apoptose in Krebszellen selektiv induzieren kann.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente und Therapeutika .
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität des Tumornekrosefaktor-verwandten Apoptose-induzierenden Liganden (TRAIL) nachahmt. Nach der Bindung an die extrazelluläre Domäne des Todesrezeptors 5 (DR5) auf Krebszellen induziert this compound die Clusterbildung und Aggregation von DR5, was zur Bildung des Todes-induzierenden Signalierungskomplexes (DISC) führt. Dieser Komplex aktiviert Caspase-8, die wiederum die nachgeschalteten Caspasen wie Caspase-3 aktiviert, was letztendlich zur Apoptose führt .
Ähnliche Verbindungen:
TRAIL: Ein natürlicher Ligand, der an DR5 bindet und die Apoptose induziert.
DR5-agonistische Antikörper: Antikörper, die spezifisch auf DR5 abzielen und die Apoptose induzieren.
Smac-Mimetika: Kleine Moleküle, die die Aktivität des zweiten Mitochondrien-abgeleiteten Aktivators der Caspasen (Smac) nachahmen und die Apoptose fördern.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, als Einzelsubstanz die Clusterbildung und Aggregation von DR5 zu induzieren, was zur Apoptose führt, ohne dass zusätzliche Substanzen erforderlich sind. Diese Eigenschaft macht es zu einem vielversprechenden Kandidaten für die Krebstherapie, da es selektiv Krebszellen angreifen kann, während normale Zellen geschont werden .
Vergleich Mit ähnlichen Verbindungen
TRAIL: A naturally occurring ligand that binds to DR5 and induces apoptosis.
DR5 Agonistic Antibodies: Antibodies that specifically target DR5 and induce apoptosis.
Smac Mimetics: Small molecules that mimic the activity of second mitochondria-derived activator of caspases (Smac) and promote apoptosis.
Uniqueness of Bioymifi: this compound is unique in its ability to act as a single agent to induce DR5 clustering and aggregation, leading to apoptosis without the need for additional agents. This property makes it a promising candidate for cancer therapy, as it can selectively target cancer cells while sparing normal cells .
Eigenschaften
IUPAC Name |
5-[5-[(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)/b18-10-,24-22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBOWKXOFOTCMU-NLDKGBHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/SC2=N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420071-30-2 | |
| Record name | 1420071-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is Bioymifi and how does it exert its effect on cancer cells?
A1: this compound is a small molecule agonist that selectively binds to and activates Death Receptor 5 (DR5) []. This activation leads to DR5 clustering and aggregation, ultimately triggering the extrinsic apoptosis pathway in various cancer cell lines [, , ].
Q2: What types of cancer have shown sensitivity to this compound in preclinical studies?
A2: In vitro studies have demonstrated the anticancer activity of this compound against multiple myeloma [], cervical cancer [], and Burkitt's lymphoma [] cell lines.
Q3: How does this compound affect cell cycle progression in cancer cells?
A3: Treatment with this compound has been shown to induce cell cycle arrest. In human cervical cancer cells, this compound caused an increase in the percentage of cells in the S phase []. In Burkitt’s lymphoma cells, this compound treatment resulted in sub-S phase arrest [].
Q4: Beyond its direct effects on cancer cells, has this compound demonstrated any impact on other cell types relevant to disease progression?
A4: Yes, research suggests this compound might have a dual role in regulating cardiac fibroblast function []. While it promotes the proliferation of naive fibroblasts, it can induce apoptosis in activated myofibroblasts. This suggests a potential role for this compound in modulating cardiac fibrosis, a hallmark of heart failure.
Q5: Are there any preclinical studies exploring the use of this compound in heart failure models?
A5: Yes, studies using a chronic isoproterenol administration model of heart failure in mice have shown that DR5 activation by this compound can decrease cardiomyocyte death and cardiac fibrosis [, ]. This suggests a potential cardioprotective role for this compound.
Q6: What is known about the downstream signaling pathways activated by this compound?
A6: In cardiomyocytes, this compound's pro-hypertrophic effects are mediated by matrix metalloproteinase (MMP)-dependent cleavage of heparin-binding EGF-like growth factor (HB-EGF), leading to transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK1/2 signaling pathway [].
Q7: Has any research explored potential resistance mechanisms to this compound?
A7: While there is limited information available specifically on this compound resistance, the research highlights the need to further investigate potential mechanisms of resistance that may arise with this DR5 agonist [, ]. Understanding these mechanisms will be crucial for developing strategies to overcome resistance and improve treatment outcomes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


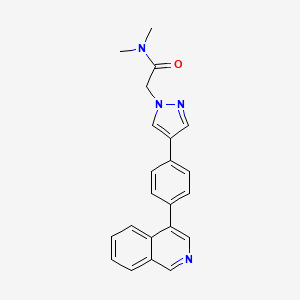

![4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride](/img/structure/B606074.png)



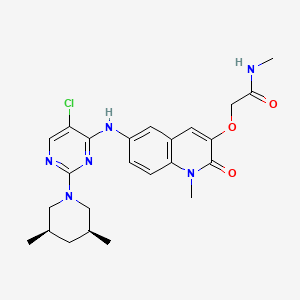


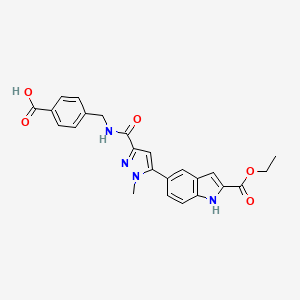
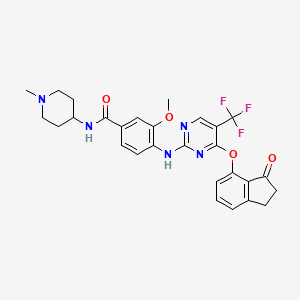

![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
